molecular formula C12H26O2Si B3075253 3-(Tert-butyldimethylsilanyloxy)cyclohexanol CAS No. 1028748-71-1

3-(Tert-butyldimethylsilanyloxy)cyclohexanol

Cat. No.: B3075253
CAS No.: 1028748-71-1
M. Wt: 230.42 g/mol
InChI Key: NWGYQIGHKXTWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyldimethylsilanyloxy)cyclohexanol is a chemical compound with the molecular formula C12H26O2Si and a molar mass of 230.42 g/mol . It is characterized by the presence of a cyclohexanol ring substituted with a tert-butyldimethylsilanyloxy group. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyldimethylsilanyloxy)cyclohexanol typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

Cyclohexanol+TBDMS-ClThis compound\text{Cyclohexanol} + \text{TBDMS-Cl} \rightarrow \text{this compound} Cyclohexanol+TBDMS-Cl→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyldimethylsilanyloxy)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Tert-butyldimethylsilanyloxy)cyclohexanol is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Tert-butyldimethylsilanyloxy)cyclohexanol involves the protection of hydroxyl groups, preventing unwanted side reactions during chemical synthesis. The tert-butyldimethylsilanyloxy group acts as a steric shield, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilanyloxy)cyclohexanol
  • 3-(Triisopropylsilanyloxy)cyclohexanol
  • 3-(Tert-butyldiphenylsilanyloxy)cyclohexanol

Uniqueness

Compared to similar compounds, 3-(Tert-butyldimethylsilanyloxy)cyclohexanol offers a balance of steric protection and reactivity, making it a preferred choice in many synthetic applications. Its tert-butyldimethylsilanyloxy group provides sufficient bulk to protect the hydroxyl group while maintaining compatibility with a wide range of reagents and conditions .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGYQIGHKXTWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclohexanediol (cis and trans mixture, 25 g) and imidazole (8.8 g) in a mixture of dichloromethane (150 ml) and tetrahydrofuran (150 ml) was added dropwise a solution of tert-butyldimethylsilyl chloride (16.2 g) in a mixture of dichloromethane (40 ml) and tetrahydrofuran (40 ml) at 0° C. A reaction mixture was allowed to warm to ambient temperature and stirred overnight. Insoluble material was removed by filtration and mother liquor was concentrated under reduced pressure to give residue, which was dissolved in ethyl acetate (300 ml) and washed in turn with 1N aqueous hydrochloric acid (100 ml), brine (100 ml), saturated sodium hydrogen carbonate in water (100 ml), and saturated sodium chloride in water, and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was chromatographed on silica gel (500 ml) eluting in turn with 10% and 20% ethyl acetate in n-hexane to give 3-(tert-butyldimethylsilyl)oxy-1-cyclohexanol (cis and. trans mixture) (12.52 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared in 35% yield from 1,3-cyclohexanediol by a procedure analogous to Intermediate 28, Step A. 1H NMR (300 MHz, CDCl3): δ 4.0-4.2 (m, 1H), 3.8-3.95 (m, 1H), 1.3-2.4 (m, 9H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods III

Procedure details

A mixture of 37.6 g (3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane and 3.8 g of Nishimura's catalyst in 200 ml of ethanol was hydrogenated at rt under 50 psi for 6 hours. The reaction mixture was filtered and the filtrate concentrated.
Name
(3-benzyloxy-phenoxy)-tert-butyl-dimethyl-silane
Quantity
37.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Nishimura's catalyst
Quantity
3.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Reactant of Route 2
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Reactant of Route 3
Reactant of Route 3
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Reactant of Route 4
Reactant of Route 4
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Reactant of Route 5
3-(Tert-butyldimethylsilanyloxy)cyclohexanol
Reactant of Route 6
Reactant of Route 6
3-(Tert-butyldimethylsilanyloxy)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.